3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one is a chemical compound that has gained significant attention from the scientific community due to its various potential applications. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one' involves the synthesis of the pyridazinone ring followed by the introduction of the oxadiazole and m-tolyl groups.
Starting Materials
4-chloro-3-nitropyridazine, m-toluidine, 3,4-dimethoxybenzaldehyde, hydrazine hydrate, sodium methoxide, acetic anhydride, phosphorus oxychloride, sodium azide, sodium hydride, ethyl chloroformate, triethylamine, sodium bicarbonate, ethanol, wate
Reaction
Step 1: Synthesis of 3-(m-tolyl)pyridazine-4(1H)-one, 4-chloro-3-nitropyridazine is reacted with m-toluidine in the presence of sodium methoxide to form 3-(m-tolyl)pyridazine-4(1H)-one., Step 2: Synthesis of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazine-4(1H)-one, 3,4-dimethoxybenzaldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone., The hydrazone is then reacted with 3-(m-tolyl)pyridazine-4(1H)-one in the presence of acetic anhydride and phosphorus oxychloride to form 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazine-4(1H)-one., Step 3: Synthesis of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one, Sodium azide is reacted with 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazine-4(1H)-one in the presence of sodium hydride to form the corresponding azide., The azide is then reacted with ethyl chloroformate in the presence of triethylamine to form the corresponding carbamate., The carbamate is then reacted with 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazine-4(1H)-one in the presence of sodium bicarbonate and ethanol to form 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one.
Mechanism Of Action
The mechanism of action of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes and proteins involved in inflammation and cancer growth.
Biochemical And Physiological Effects
Studies have shown that 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one has various biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one in laboratory experiments is its potential to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. However, one of the limitations of using the compound is its potential toxicity, which may affect the results of experiments.
Future Directions
There are several future directions for research on 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one. One direction is to study the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to investigate the compound's potential to inhibit the growth of other types of cancer cells. Additionally, further studies are needed to understand the compound's mechanism of action and potential toxicity.
Scientific Research Applications
The compound 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)pyridazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-13-5-4-6-15(11-13)25-10-9-16(26)19(23-25)21-22-20(24-29-21)14-7-8-17(27-2)18(12-14)28-3/h4-12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFZUTWNXKQCFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.